molecular formula C29H18ClN3 B14811039 2-Chloro-4-(naphthalen-2-yl)-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine

2-Chloro-4-(naphthalen-2-yl)-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine

Cat. No.: B14811039
M. Wt: 443.9 g/mol
InChI Key: OQBPFTGDQLKTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(naphthalen-2-yl)-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of chloro, naphthyl, and phenyl groups attached to the triazine core, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(naphthalen-2-yl)-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of chlorinating agents, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group. The naphthyl and phenyl groups are usually introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene may be used, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(naphthalen-2-yl)-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazines with different functional groups.

Scientific Research Applications

2-Chloro-4-(naphthalen-2-yl)-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine: Similar structure but lacks the additional naphthyl group.

    2-Chloro-4,6-diphenyl-1,3,5-triazine: Contains phenyl groups instead of naphthyl groups.

    2-Chloro-4-(naphthalen-2-yl)-6-methyl-1,3,5-triazine: Contains a methyl group instead of the phenyl group.

Uniqueness

2-Chloro-4-(naphthalen-2-yl)-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine is unique due to the presence of both naphthyl and phenyl groups, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H18ClN3

Molecular Weight

443.9 g/mol

IUPAC Name

2-chloro-4-naphthalen-2-yl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine

InChI

InChI=1S/C29H18ClN3/c30-29-32-27(25-14-10-20-8-4-5-9-21(20)17-25)31-28(33-29)26-15-13-23-16-22(11-12-24(23)18-26)19-6-2-1-3-7-19/h1-18H

InChI Key

OQBPFTGDQLKTIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=NC(=NC(=N4)C5=CC6=CC=CC=C6C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.